molecular formula C8H10N2O B2723750 2-methylbenzamide Oxime CAS No. 1056156-96-7; 40312-14-9

2-methylbenzamide Oxime

Numéro de catalogue: B2723750
Numéro CAS: 1056156-96-7; 40312-14-9
Poids moléculaire: 150.181
Clé InChI: UAKAWWHOQNNATR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methylbenzamide oxime (C₈H₈N₂O) is an oxime derivative of 2-methylbenzamide, characterized by a benzamide backbone with a methyl substituent at the ortho position of the benzene ring and an oxime (-NH-OH) functional group. This compound is of interest in pharmaceutical and agrochemical research due to the reactivity of the oxime moiety, which enables applications in drug design, catalysis, and polymer chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N'-hydroxy-2-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKAWWHOQNNATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40312-14-9
Record name 40312-14-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparaison Avec Des Composés Similaires

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

  • Structure: Combines 2-methylbenzamide with an anthraquinone group.
  • Synthesis: Produced via coupling 2-methylbenzoic acid with 1-aminoanthraquinone using DCC/DMAP, yielding 24% product .
  • Lower synthetic yield compared to simpler benzamide oximes due to steric hindrance .

4-Methylpentan-2-one Oxime (CAS 105-44-2)

  • Structure : Aliphatic oxime with a branched methyl group.
  • Properties : Classified as harmful if swallowed (Acute Tox. 4 H302) and irritating to skin/eyes (H315/H319) .
  • Key Differences :
    • Aliphatic structure confers higher volatility and lower thermal stability compared to aromatic 2-methylbenzamide oxime.
    • Primarily used in industrial antifouling agents, contrasting with the pharmaceutical focus of benzamide oximes .

Phosgene Oxime (CX)

  • Structure : Chlorinated oxime (Cl₂C=N-OH).
  • Applications : A chemical warfare agent causing severe tissue damage .
  • Key Differences :
    • Extreme toxicity and corrosive properties distinguish it from this compound, which lacks halogen substituents.
    • Phosgene oxime’s mechanism involves rapid protein denaturation, unlike the milder reactivity of benzamide oximes .

2-Indanone Oxime (CAS 3349-63-1)

  • Structure : Cyclic oxime fused to an indane ring.
  • Properties : White powder with a melting point of 152–154°C, higher thermal stability than this compound .
  • Applications : Used in organic synthesis for heterocyclic compound preparation, leveraging its rigid bicyclic framework .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-methylbenzamide oxime and confirming its structural identity?

  • Answer : Synthesis typically involves the condensation of 2-methylbenzamide with hydroxylamine under controlled pH and temperature. Structural confirmation requires spectroscopic techniques:

  • NMR (¹H/¹³C) to verify backbone connectivity and substituent positions.
  • IR spectroscopy to identify oxime (C=N-OH) stretching bands (~3200-3400 cm⁻¹ for O-H and ~1650 cm⁻¹ for C=N).
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • Purity assessment via HPLC or TLC (≥95% purity recommended for biological assays) .

Q. How should researchers design experiments to evaluate the antimicrobial activity of this compound?

  • Answer : Use standardized protocols (e.g., CLSI guidelines) for testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

  • Minimum Inhibitory Concentration (MIC) assays in nutrient broth, with serial dilutions of the compound.
  • Include positive controls (e.g., ampicillin) and solvent controls (DMSO <1% v/v).
  • Repeat experiments in triplicate to assess reproducibility. Early studies suggest Mannich base derivatives of 2-methylbenzamide show notable antibacterial activity .

Q. What are the best practices for ensuring experimental reproducibility in studies involving this compound?

  • Answer :

  • Documentation : Provide detailed synthetic procedures (reagents, temperatures, reaction times) in the main manuscript or supplementary materials .
  • Characterization : Report all spectral data (NMR shifts, IR peaks) and purity metrics.
  • Storage : Store the compound in inert atmospheres (e.g., argon) at -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Answer :

  • Dose-Response Analysis : Test activity across a broader concentration range to identify non-linear effects.
  • Structural Analogues : Compare activity of derivatives with varying substituents (e.g., halogenation at the benzamide ring) to isolate critical functional groups .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., fluorescence quenching for DAHPS targeting) to link structural features to activity .

Q. What experimental strategies are recommended for assessing the enzymatic inhibition potential of this compound?

  • Answer :

  • Target Identification : Screen against enzymes with known oxime sensitivity (e.g., DAHPS or acetylcholinesterase) using fluorometric or colorimetric substrates.
  • Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots.
  • Molecular Docking : Validate binding modes using software like AutoDock Vina, focusing on oxime-group interactions with catalytic residues .

Q. How should researchers address gaps in toxicity data for this compound in preclinical studies?

  • Answer :

  • Acute Toxicity : Perform OECD Guideline 423 assays in rodents (single-dose administration, 14-day observation).
  • Cellular Toxicity : Use MTT/WST-1 assays on human cell lines (e.g., HepG2) to estimate IC₅₀ values.
  • Ecotoxicity : Follow ASTM guidelines for Daphnia magna or algal growth inhibition tests. Note that limited data exist for related benzamide derivatives, necessitating cautious extrapolation .

Q. What advanced techniques can elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Answer :

  • X-ray Crystallography : Resolve 3D structures to identify key binding conformations.
  • QSAR Modeling : Use computational tools (e.g., Schrödinger’s QikProp) to correlate substituent properties (logP, polar surface area) with bioactivity .
  • Isosteric Replacement : Replace the oxime group with bioisosteres (e.g., amides) to probe functional group necessity .

Methodological Notes

  • Data Presentation : Avoid redundancy between text and tables; use supplementary materials for extensive spectral/assay datasets .
  • Toxicity Scaling : For inhalation studies, apply time-concentration scaling (Cⁿ×t = k, n=1) if empirical data are limited, as seen in phosgene oxime AEGL derivations .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for humane endpoints and sample size minimization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.